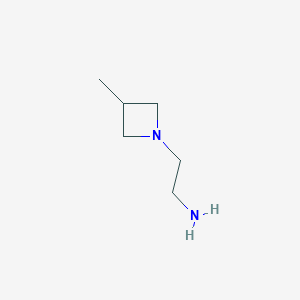

2-(3-Methylazetidin-1-yl)ethanamine

Description

2-(3-Methylazetidin-1-yl)ethanamine is a secondary amine featuring a four-membered azetidine ring substituted with a methyl group at the 3-position and an ethanamine side chain. This compound’s compact structure may enhance binding specificity to biological targets compared to larger heterocycles.

Properties

IUPAC Name |

2-(3-methylazetidin-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-4-8(5-6)3-2-7/h6H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRNDPRPOUPVFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylazetidin-1-yl)ethanamine typically involves the reaction of azetidine derivatives with appropriate alkylating agents. One common method involves the use of 3-methylazetidine as a starting material, which is then reacted with ethylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process typically includes steps such as purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylazetidin-1-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- 2-(3-Methylazetidin-1-yl)ethanamine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural properties allow it to participate in various chemical reactions, making it valuable for constructing diverse molecular architectures.

Reactivity and Functionalization

- The azetidine ring structure contributes to the compound's reactivity, enabling functionalization that can lead to the development of new derivatives with enhanced properties. For example, modifications at the nitrogen atom can yield compounds with varied biological activities.

Medicinal Chemistry

Potential Therapeutic Applications

- Research indicates that derivatives of this compound may exhibit pharmacological properties that are beneficial in treating various diseases. For instance, compounds derived from this structure have been explored for their potential as anti-cancer agents, neuroprotective drugs, and treatments for neurological disorders.

Case Studies

- A study published in the International Journal of Molecular Sciences highlighted the synthesis of azetidine derivatives and their evaluation against cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development as therapeutic agents .

Biological Research

Biological Activity Assessment

- The biological activity of this compound and its derivatives has been assessed in various studies. These investigations often involve evaluating the compound's interactions with biological targets, such as enzymes or receptors.

Cytotoxicity Studies

- In a recent investigation, several derivatives were tested for their cytotoxic effects on different cancer cell lines, including chronic myelogenous leukemia (K562) and prostate cancer (PC3). The findings indicated that specific modifications to the azetidine structure could enhance cytotoxicity while minimizing toxicity to normal cells .

Pharmacological Insights

Mechanism of Action

- The mechanism by which this compound exerts its effects is an area of active research. Preliminary studies suggest that it may interact with specific molecular targets involved in signal transduction pathways, influencing cellular responses and potentially leading to apoptosis in cancer cells.

Comparative Studies

- Comparative studies with structurally similar compounds have provided insights into the unique properties of this compound. For instance, its azetidine framework may confer distinct pharmacokinetic profiles compared to other amines or cyclic compounds .

Industrial Applications

Use in Material Science

- Beyond medicinal applications, derivatives of this compound are being explored for use in material science. Their ability to form polymers or other materials could lead to advancements in drug delivery systems or other biomedical applications.

Synthesis of Polymers

Mechanism of Action

The mechanism of action of 2-(3-Methylazetidin-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Tryptamine Derivatives (Indole-Based Ethanamines)

Example Compounds :

- Tryptamine hydrochloride (2-(1H-indol-3-yl)ethanamine hydrochloride)

- 2-(5-Ethyl-1H-indol-3-yl)ethanamine hydrochloride

Key Differences :

- Structural Backbone : Tryptamine derivatives contain an indole ring, while 2-(3-Methylazetidin-1-yl)ethanamine features a saturated azetidine ring.

- Biological Interactions: Indole-based ethanamines bind to HSP90 via hydrogen bonding (e.g., GLU527, TYR604) and interact with ATP-binding residues like LYS546 .

- Metabolic Stability : Azetidines are less aromatic than indoles, which may reduce cytochrome P450-mediated metabolism.

Table 1 : Binding Interactions of Ethanamine Derivatives with HSP90

NBOMe Series (Phenethylamine Derivatives)

Example Compounds :

- 25I-NBOMe : 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine

- 25B-NBOMe : 2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine

Key Differences :

- Substituents : NBOMes have bulky methoxy and halogen groups on the phenyl ring, whereas this compound lacks aromaticity but includes a methylazetidine group.

- Pharmacology: NBOMes are potent serotonin receptor agonists with hallucinogenic effects , while the azetidine derivative’s activity remains unexplored but may target amine-binding receptors (e.g., GPCRs).

- Physicochemical Properties : NBOMes exhibit higher lipophilicity (logP > 2) due to aromatic substituents, whereas the azetidine derivative’s logP is likely lower, favoring aqueous solubility.

Table 2 : Quantum Molecular Descriptors of Phenethylamine Derivatives

| Compound | Dipole Moment (D) | HOMO-LUMO Gap (eV) | Electrophilicity Index |

|---|---|---|---|

| 2C-B (Phenethylamine) | 4.2 | 6.8 | 1.5 |

| 25B-NBOMe | 5.1 | 6.5 | 1.7 |

| This compound (Predicted) | ~3.8 | ~7.2 | ~1.2 |

Chiral Amines in Catalysis

Example Compound :

- (R)-2-(tert-Butylamino)ethanamine

Key Differences :

- Steric Effects: The tert-butyl group in (R)-2-(tert-Butylamino)ethanamine creates significant steric bulk, reducing enantioselectivity in catalytic reactions (e.g., 42% ee in difluoromethylthiolation) .

- Electronic Environment : The azetidine’s ring strain may increase the amine’s nucleophilicity compared to linear alkylamines.

Imidazole and Piperidine Derivatives

Example Compounds :

- 2-(3-Methylimidazol-4-yl)ethanamine

- Chloro-[2-(4-methyl-1,4-diazepan-1-yl)ethanamine] platinum(II) chloride

Key Differences :

- Basicity : 2-(3-Methylimidazol-4-yl)ethanamine has a pKa of 5.80 (imidazole NH) and 9.90 (amine NH₂) , whereas the azetidine derivative’s pKa is predicted to be ~9.97 , favoring protonation at physiological pH.

- Metal Coordination : Platinum complexes with diazepane-ethanamine ligands show anticancer activity via DNA crosslinking . The azetidine derivative’s rigid structure may enhance metal chelation efficiency.

Biological Activity

2-(3-Methylazetidin-1-yl)ethanamine, also known as a derivative of azetidine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure, which is a four-membered saturated heterocycle. The presence of the methyl group at the 3-position of the azetidine ring contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems in the brain. Research indicates that compounds with similar structures often act as modulators of neurotransmitter receptors, particularly those involved in cognitive functions and mood regulation.

- Neurotransmitter Interaction : The compound may influence the dopaminergic and serotonergic systems, potentially enhancing cognitive functions or exhibiting antidepressant-like effects.

Pharmacological Effects

Recent studies have highlighted various pharmacological effects associated with this compound:

- Cognitive Enhancement : There is evidence suggesting that this compound may serve as a cognitive enhancer, similar to other nootropics. It has been investigated for its potential use in treating conditions like ADHD and vascular dementia .

- Antidepressant Activity : Preliminary findings suggest that it may exhibit antidepressant-like properties by modulating serotonin levels in the brain, although more research is needed to confirm these effects .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Cognitive Enhancement | Potential improvement in memory | , |

| Antidepressant Activity | Possible mood elevation | , |

| Neurotransmitter Modulation | Interaction with dopamine/serotonin | , |

Research Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Cognitive Enhancers : A study published in Frontiers in Psychiatry discussed various nootropic substances and their effects on cognitive functions, highlighting compounds similar to this compound as potential candidates for further investigation .

- Neuropharmacological Studies : Research conducted on azetidine derivatives revealed their capacity to modulate neurotransmitter systems effectively, leading to enhanced cognitive performance and mood stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.